molecular formula C18H17N3O3 B1265277 2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide

2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide

Cat. No. B1265277
M. Wt: 323.3 g/mol
InChI Key: FSPIJWMTJVRVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide is a benzoylpyrazole. It has a role as an anticoronaviral agent.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Base-Catalyzed Rearrangement : 2H-indazoles 1-oxides, including structures similar to 2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide, undergo base-catalyzed rearrangement to yield quinazolines, as demonstrated in the synthesis involving N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides (Křupková, Slough, & Krchňák, 2010).

  • Synthesis Methods for 2H-Indazoles : Alternative synthesis methods for 2H-indazoles have been explored, highlighting the chemical versatility of the indazole moiety, as seen in the study involving 2-aminobenzophenones (Mochalov, Khasanov, Fedotov, & Trofimova, 2008).

  • Molecular Structure Analysis : Investigations into the molecular structures of similar compounds, such as 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide, provide insights into the physical and chemical properties of 2H-indazole oxides (Kulikov & Mazepa, 2007).

Biological and Medicinal Research

  • Antispermatogenic Agents : Compounds structurally related to 2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide have been studied for their potential as antispermatogenic agents. This includes the exploration of indazole-3-carboxylic acids and related derivatives (Corsi & Palazzo, 1976).

  • Cytotoxic Activity in Cancer Cells : Research into indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, suggesting a potential application in cancer treatment (Lu et al., 2020).

properties

Product Name

2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-[3-(4-methylbenzoyl)-1-oxidoindazol-1-ium-2-yl]propanamide

InChI

InChI=1S/C18H17N3O3/c1-12-6-8-13(9-7-12)18(23)17-14-4-2-3-5-15(14)21(24)20(17)11-10-16(19)22/h2-9H,10-11H2,1H3,(H2,19,22)

InChI Key

FSPIJWMTJVRVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=[N+](N2CCC(=O)N)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide
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2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide
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2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide
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2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide
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2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide
Reactant of Route 6
2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide

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